molecular formula C10H12ClNO2 B2877625 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 1993217-72-3

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No.: B2877625
CAS No.: 1993217-72-3
M. Wt: 213.66
InChI Key: TVDLJVPBPDRUTC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C10H11NO2·HCl. It is a derivative of quinoline, a nitrogen-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with acyl (aroyl)pyruvic acids, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of hydrochloric acid as a catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDLJVPBPDRUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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